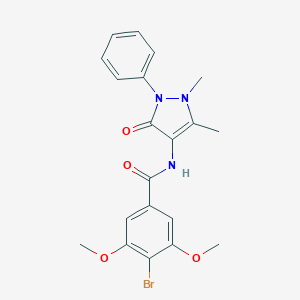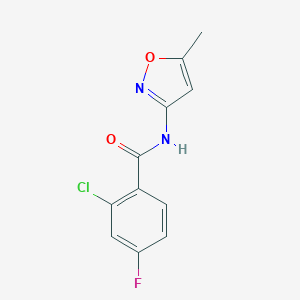
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as NS8593, is a selective and potent modulator of small conductance calcium-activated potassium (SK) channels. SK channels are important regulators of neuronal excitability and are involved in several physiological processes, including learning and memory, pain perception, and cardiovascular function. NS8593 has shown promising results in preclinical studies as a potential therapeutic agent for various neurological and cardiovascular disorders.
作用机制
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide modulates SK channels by binding to a specific site on the channel protein, which increases the open probability of the channel. This leads to an increase in potassium efflux from the cell, resulting in hyperpolarization and decreased excitability of the neuron or cardiac myocyte.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in neuronal excitability, neurotransmitter release, and vasodilation. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
实验室实验的优点和局限性
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SK channels. However, its lipophilicity and poor solubility in aqueous solutions can make it challenging to work with in certain experimental setups.
List of future directions:
1. Investigating the therapeutic potential of this compound in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying the effects of this compound on synaptic plasticity and learning and memory in animal models.
3. Investigating the potential of this compound as a therapeutic agent for pain management.
4. Exploring the effects of this compound on cardiovascular function and its potential as a therapeutic agent for hypertension and arrhythmias.
5. Investigating the potential of this compound as a tool for studying the role of SK channels in various physiological processes.
6. Developing novel analogs of this compound with improved solubility and pharmacokinetic properties.
7. Investigating the potential of this compound as a therapeutic agent for inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis.
8. Studying the effects of this compound on oxidative stress and mitochondrial function in the brain.
9. Investigating the potential of this compound as a therapeutic agent for epilepsy and other seizure disorders.
10. Exploring the effects of this compound on the immune system and its potential as an immunomodulatory agent.
合成方法
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 1-phenylethylamine to form this compound. The product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. It has been shown to modulate SK channels in a dose-dependent manner, leading to an increase in neuronal excitability and neurotransmitter release. This makes it a promising candidate for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
This compound has also been shown to have potential therapeutic applications in cardiovascular diseases, such as hypertension and arrhythmias. SK channels play a crucial role in regulating vascular tone and cardiac function, and modulating these channels with this compound has shown to have beneficial effects in preclinical studies.
属性
分子式 |
C15H14F3NO2S |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c1-11(12-6-3-2-4-7-12)19-22(20,21)14-9-5-8-13(10-14)15(16,17)18/h2-11,19H,1H3 |
InChI 键 |
XNAHCNCPECTQLK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)